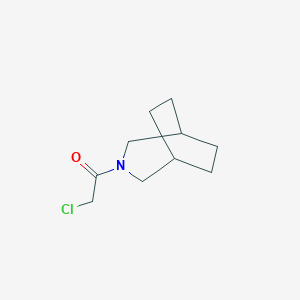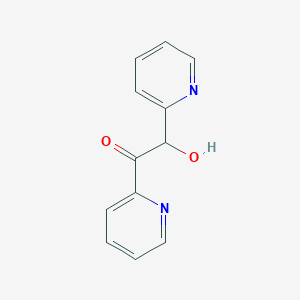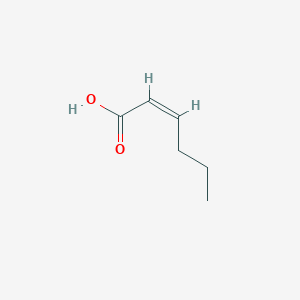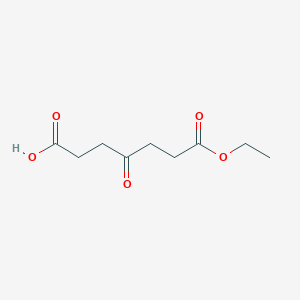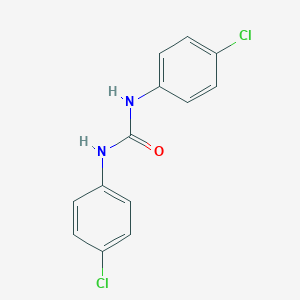
1,3-Bis(4-chlorophenyl)urea
概要
説明
1,3-Bis(4-chlorophenyl)urea is a solid compound with a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of diaryl ureas like 1,3-Bis(4-chlorophenyl)urea can be achieved through the condensation of an amine with an isocyanate, or the coupling of amines with phosgene or a phosgene equivalent . A safer substitute for phosgene is Bis(trichloromethyl) carbonate (BTC) or triphosgene . A method for the construction of symmetrical diaryl ureas by triphosgene in the presence of triethylamine has been explored .Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-chlorophenyl)urea consists of 13 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The synthesis of 1,3-Bis(4-chlorophenyl)urea involves the reaction of aniline with triphosgene to synthesise isocyanatobenzene in dichloromethane . The reactions proceed to completion in less than 1 hour at room temperature .Physical And Chemical Properties Analysis
1,3-Bis(4-chlorophenyl)urea has a density of 1.45 g/cm3, a boiling point of 318.3ºC at 760mmHg, and a melting point of 306 °C . It has a flash point of 146.3ºC .科学的研究の応用
Pesticide and Metabolite Reference Material
1,3-Bis(4-chlorophenyl)urea is used as a reference material in the testing of food and beverages for pesticide residues . It helps ensure the accuracy and reliability of the tests, which are crucial for maintaining food safety standards .
Synthesis of Diaryl Ureas
This compound plays a significant role in the synthesis of diaryl ureas . Diaryl ureas are synthesized from arylamine and triphosgene with triethylamine as a reducing agent for the intermediate, isocyanate . This method is efficient and produces the target products in good yields .
Agricultural Chemistry
The urea group, which is present in 1,3-Bis(4-chlorophenyl)urea, plays an important role in agricultural chemistry . Urea derivatives are used as intermediates and bifunctional organocatalysts .
Medicinal Chemistry
In medicinal chemistry, urea derivatives are used as antimalarial agents, cardiac-specific myosin activators, anaplastic lymphoma kinase inhibitors, tyrosine and Raf kinase inhibitors . They are also used as soluble epoxide hydrolase inhibitors for the treatment of diabetes, hypertension, stroke, and inflammatory diseases .
Supramolecular Chemistry
In supramolecular chemistry, the urea group is important for the formation of host-guest complexes . These complexes have applications in areas such as drug delivery and molecular recognition .
Organic Synthesis
1,3-Bis(4-chlorophenyl)urea is also used in organic synthesis as an intermediate . It can be used to construct more complex molecules, contributing to the development of new drugs and materials .
作用機序
While the specific mechanism of action for 1,3-Bis(4-chlorophenyl)urea is not mentioned in the search results, urea derivatives have been cited in various roles in medicinal chemistry, such as antimalarial agents, cardiac-specific myosin activators, anaplastic lymphoma kinase inhibitors, tyrosine and Raf kinase inhibitors, and soluble epoxide hydrolase inhibitors for the treatment of diabetes, hypertension, stroke, and inflammatory diseases .
Safety and Hazards
特性
IUPAC Name |
1,3-bis(4-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCSLYENQIUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153436 | |
| Record name | 4,4'-Dichlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)urea | |
CAS RN |
1219-99-4 | |
| Record name | 4,4'-Dichlorocarbanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1219-99-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(4-chlorophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLOROCARBANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51U4X0KQ6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical methods are used to detect 1,3-Bis(4-chlorophenyl)urea in water samples?
A: The research article describes the use of solid-phase micro-extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPME-HPLC-MS/MS) for the detection and quantification of 1,3-Bis(4-chlorophenyl)urea in various water samples. [] This method was chosen for its sensitivity, speed, and environmentally friendly approach. The researchers optimized several parameters of the SPME-HPLC-MS/MS method, including extraction time, desorption time, and sample pH, to achieve high recovery rates and low detection limits for 1,3-Bis(4-chlorophenyl)urea and other related compounds.
Q2: What is the environmental relevance of 1,3-Bis(4-chlorophenyl)urea?
A: 1,3-Bis(4-chlorophenyl)urea is identified as a transformation product of Triclocarban, an antimicrobial agent found in various consumer products. [] The presence of 1,3-Bis(4-chlorophenyl)urea in water samples, including tap water, treated drinking water, and river water, highlights its potential as an environmental contaminant.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





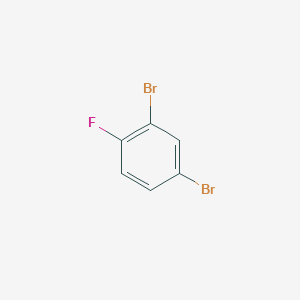
![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)
